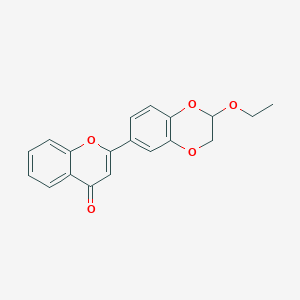
2-(2-Ethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-chromen-4-one is a complex organic compound that features a unique combination of a chromenone core and a dihydrobenzo[b][1,4]dioxin moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydrobenzo[b][1,4]dioxin intermediate, which is then coupled with a chromenone derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound at a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenone moiety to a dihydrochromenone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrochromenone compounds.
Wissenschaftliche Forschungsanwendungen
2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4H-chromen-4-one: Lacks the ethoxy group, which may affect its chemical properties and biological activities.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole: Contains a phenanthroimidazole moiety, making it suitable for use in OLEDs.
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine: Features an imidazo[1,2-a]pyridine structure, which may confer different biological activities.
Uniqueness
The presence of both the ethoxy group and the dihydrobenzo[b][1,4]dioxin moiety in 2-(2-Ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-chromen-4-one makes it unique compared to similar compounds
Eigenschaften
CAS-Nummer |
139006-81-8 |
|---|---|
Molekularformel |
C19H16O5 |
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
2-(2-ethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)chromen-4-one |
InChI |
InChI=1S/C19H16O5/c1-2-21-19-11-22-18-9-12(7-8-16(18)24-19)17-10-14(20)13-5-3-4-6-15(13)23-17/h3-10,19H,2,11H2,1H3 |
InChI-Schlüssel |
VMBQUXAVZFPZDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1COC2=C(O1)C=CC(=C2)C3=CC(=O)C4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B14288804.png)
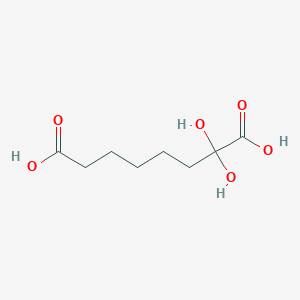
![6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14288808.png)
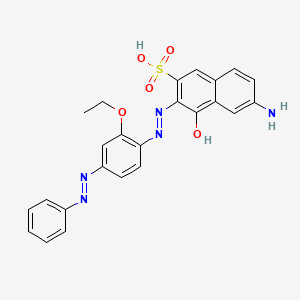
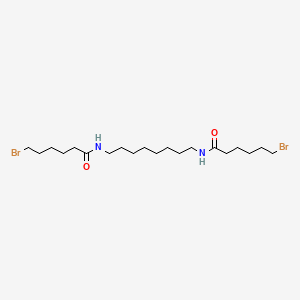
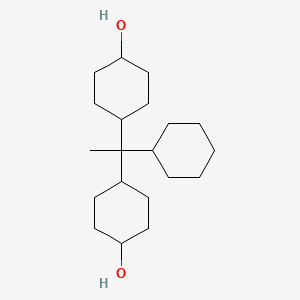

![Ethenamine, 2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-](/img/structure/B14288843.png)

![N-[(Naphthalen-1-yl)methyl]nonanamide](/img/structure/B14288863.png)
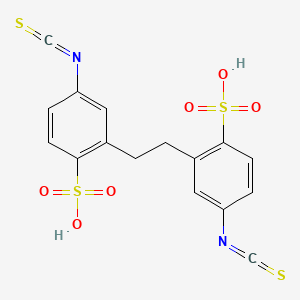
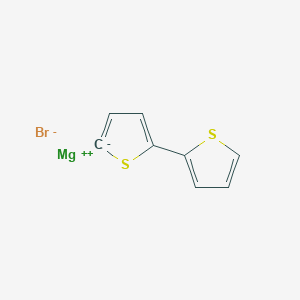
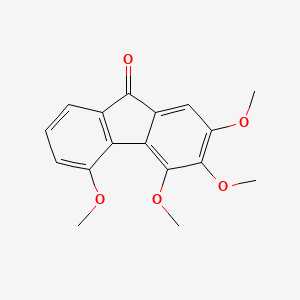
![4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine](/img/structure/B14288893.png)
